(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone
Description
(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone is a fused heterocyclic compound featuring a furopyridine core substituted with amino and methyl groups, linked to a phenyl ketone moiety. Its molecular formula is C₁₆H₁₄N₂O₂, with a molecular weight of 280.30 g/mol . Limited synthetic or spectroscopic data are available for this compound, as it is primarily listed in catalogs without detailed experimental reports .
Properties
IUPAC Name |
(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-9-8-10(2)18-16-12(9)13(17)15(20-16)14(19)11-6-4-3-5-7-11/h3-8H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMKCHCODYEMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(O2)C(=O)C3=CC=CC=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4,6-dimethylpyridine with a suitable phenylmethanone derivative in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
The compound (3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone , identified by its CAS number 52505-58-5, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and materials science.
Physical Properties
While detailed physical properties such as boiling point and melting point are not extensively documented, the compound's structure suggests it may exhibit solubility in organic solvents, which is relevant for its application in various formulations.
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of furo[2,3-b]pyridine compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the amino and phenyl groups can enhance antibacterial activity against various strains of bacteria .
- Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound possess anti-inflammatory properties. This could be linked to their ability to inhibit certain inflammatory pathways in cellular models .
- Cancer Research : Investigations into the cytotoxic effects of this compound have revealed potential applications in cancer therapeutics. The furo[2,3-b]pyridine scaffold has been associated with the inhibition of cancer cell proliferation in vitro, making it a candidate for further development in oncology .
Agricultural Science
- Pesticidal Properties : Compounds featuring the furo[2,3-b]pyridine structure have been explored for their pesticidal activities. Their ability to disrupt metabolic processes in pests makes them suitable candidates for developing new agrochemicals .
- Plant Growth Regulators : There is ongoing research into the use of similar compounds as plant growth regulators, potentially enhancing crop yield and resilience against environmental stressors .
Materials Science
- Polymer Chemistry : The reactivity of this compound can be utilized in polymer synthesis. Its incorporation into polymer matrices may impart desirable properties such as thermal stability and mechanical strength .
- Nanotechnology : Research is being conducted into using this compound as a building block for nanomaterials due to its unique electronic properties. This could lead to advancements in sensors and electronic devices .
Case Study 1: Antimicrobial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences investigated the antimicrobial efficacy of various furo[2,3-b]pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential for development as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
Research conducted at a prominent university demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. This study highlights its potential role as a therapeutic agent in cancer treatment.
Case Study 3: Agricultural Applications
A field trial assessed the effectiveness of a furo[2,3-b]pyridine derivative as a pesticide against common agricultural pests. Results showed a marked decrease in pest populations compared to untreated controls, supporting its potential use in sustainable agriculture.
Mechanism of Action
The mechanism of action of (3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like Casein kinase 1 alpha (CSNK1α) and delta (CSNK1δ), which are involved in various cellular processes. The compound binds to the active site of these enzymes, blocking their activity and thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include thieno[2,3-b]pyridine derivatives, which replace the furan oxygen with sulfur. Substitutions on the aryl ketone group (e.g., hydroxyl, chloro, or tolyl) further diversify this class. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties
Key Observations :
- Substituent Influence : Hydroxyl or chloro groups on the aryl ketone modulate solubility and polarity. For example, the 4-hydroxyphenyl derivative (compound 31) exhibits higher polarity (evidenced by IR peaks at 3482 cm⁻¹ for O–H) .
Thieno[2,3-b]pyridine Derivatives:
- General Route: Condensation of bromoarylketones (e.g., 2-bromo-1-(4-hydroxyphenyl)ethanone) with mercaptonicotinonitriles in ethanol/sodium ethoxide, yielding 72–82% .
- Example: Synthesis of compound 31 achieved 82% yield via refluxing 2-bromo-1-(4-hydroxyphenyl)ethanone with 2-mercapto-4,6-dimethylnicotinonitrile .
Furo[2,3-b]pyridine Derivatives:
- Limited synthetic details are available. Analogous methods likely involve furan-containing intermediates, but yields and purity are undocumented .
Spectroscopic and Physicochemical Properties
Thieno Derivatives:
- IR Spectroscopy : N–H and O–H stretches observed at 3276–3482 cm⁻¹ .
- ¹H NMR : Methyl groups resonate at δ 2.49–2.76 ppm; aromatic protons appear between δ 7.07–7.90 ppm .
- MS : Molecular ion peaks align with calculated masses (e.g., m/z 298 for compound 31) .
Furo Derivatives:
- No experimental spectroscopic data are reported, but theoretical studies suggest furan’s electron-rich nature may blue-shift UV-Vis absorption compared to thieno analogs .
Biological Activity
(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone is a compound of interest due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential applications in medicine, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 280.33 g/mol
- CAS Number : 260549-59-5
The compound features a furo[2,3-b]pyridine moiety which is known for its pharmacological potential. The presence of the amino group and the phenyl ring enhances its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Furo[2,3-b]pyridine Backbone : Utilizing cyclization reactions to construct the core structure.
- Amine Substitution : Introducing the amino group at the 3-position.
- Phenyl Ring Attachment : Coupling with a phenyl group through acylation or similar methods.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to furo[2,3-b]pyridine derivatives. For instance:
- Cell Line Studies : Compounds structurally similar to this compound have shown significant antiproliferative activity against various cancer cell lines. For example, modifications in substituents on the furo-pyridine framework led to enhanced activity against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 1 | MCF-7 | 15 |
| 2 | A549 | 20 |
| 3 | HeLa | 25 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Cell Proliferation : By interfering with cell cycle regulation.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through intrinsic pathways.
- Antimicrobial Action : Disrupting bacterial cell wall synthesis or function.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy Assessment :
Q & A
Q. Q1. What are the established synthetic routes for (3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of pyridine derivatives with electrophiles. For example:
Core Formation : React 3-amino-4,6-dimethylfuro[2,3-b]pyridine with phenylmethanone derivatives in the presence of a base (e.g., KOH) in an organic solvent (e.g., THF or DMF) .
Optimization : Recrystallization in ethanol or methanol improves purity. Yields range from 40–65% depending on reaction conditions .
Q. Q2. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H/¹³C NMR for aromatic protons and carbonyl groups).
- Mass Spectrometry (MS) : Validate molecular weight (280.33 g/mol) and fragmentation patterns .
- HPLC : Assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer: Variables to optimize:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to THF .
- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling in derivative synthesis .
- Temperature Control : Reactions at 60–80°C reduce side-product formation .
Q. Q4. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Anti-Inflammatory Effects : ELISA-based quantification of TNF-α/IL-6 in macrophage models .
Q. Q5. How should researchers address contradictions in biological data across studies?
Methodological Answer:
- Standardize Assays : Use identical cell lines, incubation times, and controls.
- Orthogonal Validation : Confirm results with alternative methods (e.g., flow cytometry alongside MTT) .
- Meta-Analysis : Compare datasets from PubChem and independent studies to identify outliers .
Q. Q6. Can computational modeling predict its interaction with biological targets?
Methodological Answer:
Q. Q7. What are the stability and storage requirements for this compound?
Methodological Answer:
Q. Q8. How can structural modifications enhance its pharmacological profile?
Methodological Answer:
- Substitution Strategies : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring to boost bioavailability .
- Heterocycle Replacement : Replace the furo group with thieno analogs to modulate solubility and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
